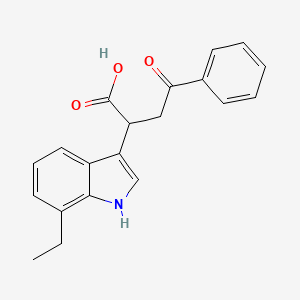

2-(7-乙基-1H-吲哚-3-基)-4-氧代-4-苯基丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

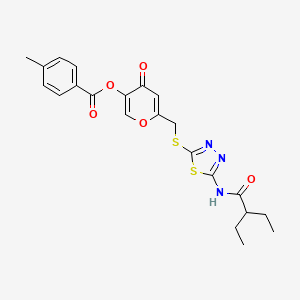

2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid, also known as EIPB, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. EIPB is a derivative of indole-3-acetic acid, an important plant hormone, and has been shown to have a variety of biological effects.

科学研究应用

Application: Anti-Inflammatory Agents

2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid

has shown promise as an anti-inflammatory agent. It inhibits pro-inflammatory mediators and cytokines, making it relevant for conditions such as arthritis, inflammatory bowel disease, and other inflammatory disorders.

Methods of Application:

Researchers typically evaluate the anti-inflammatory activity of this compound using in vitro and in vivo models. In vitro studies involve cell cultures, where the compound’s effect on inflammatory markers (such as TNF-α, IL-6, and COX-2) is assessed. In vivo experiments use animal models (e.g., mice or rats) to study its efficacy in reducing inflammation.

Results:

Studies have demonstrated that 2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid significantly reduces inflammation by modulating key pathways. Quantitative data includes decreased levels of pro-inflammatory cytokines and improved histopathological scores in animal models .

Application: Anticancer Properties

Summary:

This compound exhibits potential as an anticancer agent. It interferes with cancer cell growth, induces apoptosis, and inhibits angiogenesis.

Methods of Application:

In vitro studies involve treating cancer cell lines (e.g., breast, colon, or lung cancer cells) with the compound and assessing cell viability, proliferation, and apoptosis. In vivo experiments use tumor-bearing animal models to evaluate tumor growth inhibition and survival rates.

Results:

Research indicates that 2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid suppresses tumor growth, reduces angiogenesis, and promotes cancer cell death. Quantitative data includes tumor volume reduction and increased survival rates .

Application: Neuroprotective Effects

Summary:

The compound has neuroprotective properties, potentially relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Methods of Application:

In vitro studies assess its impact on neuronal cell viability, oxidative stress, and mitochondrial function. Animal models (e.g., rats or mice) are used to evaluate cognitive function, neuronal damage, and behavioral changes.

2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid

has demonstrated neuroprotective effects by reducing oxidative stress, preserving mitochondrial function, and improving memory-related behaviors .

Application: Antimicrobial Activity

Summary:

The compound exhibits antimicrobial properties against bacteria and fungi.

Methods of Application:

In vitro assays determine its minimum inhibitory concentration (MIC) against various pathogens. Researchers use agar diffusion or broth dilution methods to assess its effectiveness.

Results:

Studies show that 2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid inhibits bacterial and fungal growth. Quantitative data includes MIC values against specific strains .

Application: Synthetic Chemistry

Summary:

The compound serves as a building block in synthetic chemistry. Its functional groups allow for diverse modifications and derivatization.

Methods of Application:

Organic chemists use it as a starting material for creating more complex molecules. Reactions include esterification, amidation, and Suzuki coupling.

Results:

Researchers have successfully synthesized novel compounds by utilizing 2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid as a key intermediate.

属性

IUPAC Name |

2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-2-13-9-6-10-15-17(12-21-19(13)15)16(20(23)24)11-18(22)14-7-4-3-5-8-14/h3-10,12,16,21H,2,11H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRXORCPPZDEIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2)C(CC(=O)C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2826368.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B2826377.png)

![N-(4-{[4-(1,3-diisopropyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B2826378.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2826384.png)

![ethyl 2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)acetate](/img/structure/B2826385.png)

![(E)-2-(2-chlorophenyl)-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]ethenesulfonamide](/img/structure/B2826386.png)

![2-cyclopropyl-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2826389.png)